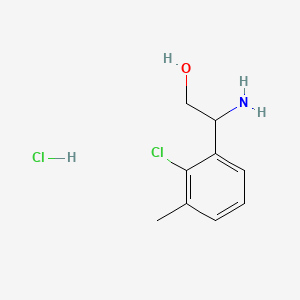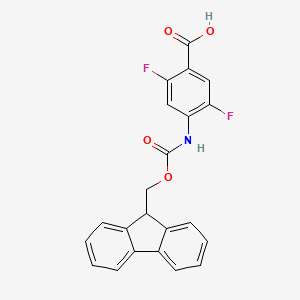![molecular formula C16H15F2N3O B13579157 3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target. The difluorine atoms can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide is unique due to the presence of both difluorine atoms and a pyrrolidine ring. These structural features can enhance its biological activity and selectivity compared to similar compounds. The difluorine atoms can improve the compound’s metabolic stability, while the pyrrolidine ring can increase its binding affinity for specific molecular targets.
Properties
Molecular Formula |
C16H15F2N3O |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3,4-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H15F2N3O/c17-13-5-3-11(9-14(13)18)16(22)20-12-4-6-15(19-10-12)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,22) |
InChI Key |
GRTFUCOLNJQNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)

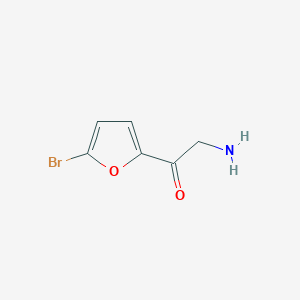
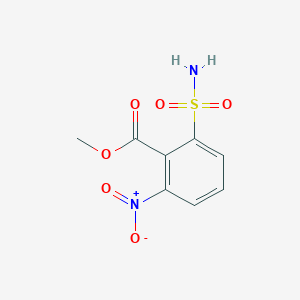
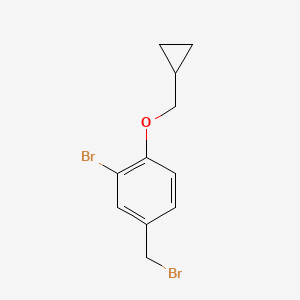
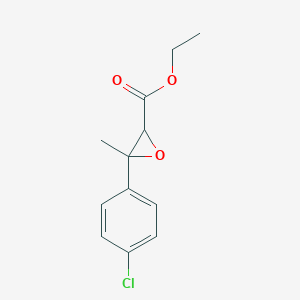
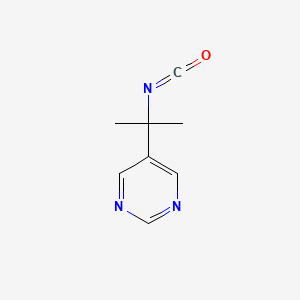
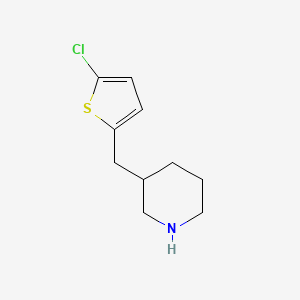
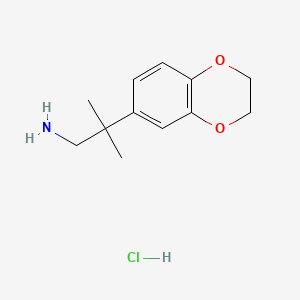
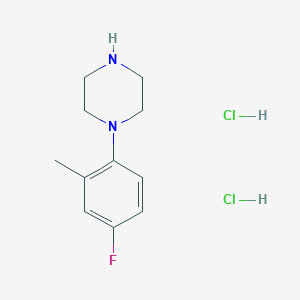
![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

